molecular formula C26H40O5 B589081 Simvastatin 4'-Methyl Ether CAS No. 864357-88-0

Simvastatin 4'-Methyl Ether

Cat. No.: B589081
CAS No.: 864357-88-0
M. Wt: 432.601
InChI Key: OLSYISKGDWQZSZ-JJOHYTSISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Simvastatin 4'-Methyl Ether is a complex organic molecule with a unique structure It is characterized by multiple chiral centers and a combination of functional groups, including methoxy, oxo, and ester groups

Mechanism of Action

Target of Action

Simvastatin 4’-Methyl Ether, like other statins, primarily targets the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver .

Mode of Action

Simvastatin 4’-Methyl Ether acts by competitively inhibiting HMG-CoA reductase . This inhibition prevents the conversion of HMG-CoA to mevalonic acid, a critical step in the biosynthesis of cholesterol . The inhibition of this pathway leads to a decrease in the endogenous production of cholesterol .

Biochemical Pathways

The inhibition of HMG-CoA reductase by Simvastatin 4’-Methyl Ether affects the mevalonate pathway, which is responsible for the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . This results in a decrease in the levels of these lipids .

Pharmacokinetics

Simvastatin, from which Simvastatin 4’-Methyl Ether is derived, is well absorbed from the gastrointestinal tract. Due to an extensive first-pass effect, only a small percentage reaches the general circulation intact . Simvastatin is metabolized by CYP3A4 isoenzymes, which can lead to significant interactions with other drugs metabolized by the same enzymes .

Result of Action

The primary result of Simvastatin 4’-Methyl Ether’s action is a reduction in the levels of LDL cholesterol, sometimes referred to as "bad cholesterol" . This reduction in LDL levels has been shown to significantly reduce the risk of cardiovascular disease and all-cause mortality .

Action Environment

The action of Simvastatin 4’-Methyl Ether can be influenced by various environmental factors. For instance, the presence of other drugs that are metabolized by the same CYP3A4 isoenzymes can affect the metabolism and efficacy of Simvastatin 4’-Methyl Ether . Additionally, factors such as diet, lifestyle, and individual genetic variations can also influence the drug’s action and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Simvastatin 4'-Methyl Ether typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known organic reactions. The key steps in the synthesis include:

  • Formation of the hexahydronaphthalene core through a Diels-Alder reaction.
  • Introduction of the methoxy and oxo groups via selective oxidation and methylation reactions.
  • Formation of the oxan-2-yl moiety through a ring-closing reaction.
  • Esterification to introduce the 2,2-dimethylbutanoate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to improve reaction efficiency, as well as the development of scalable reaction conditions. Purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

The compound Simvastatin 4'-Methyl Ether can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxo group can be reduced to form a hydroxyl group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the oxo group would yield a secondary alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug development.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

  • (1S,3R,7S,8S,8aR)-8-{2-[(2R,4S)-4-Hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate
  • (1S,3R,7S,8S,8aR)-8-{2-[(2R,4S)-4-Methoxy-6-hydroxyoxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate

Uniqueness

The uniqueness of Simvastatin 4'-Methyl Ether lies in its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4S)-4-methoxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40O5/c1-7-26(4,5)25(28)31-22-13-16(2)12-18-9-8-17(3)21(24(18)22)11-10-19-14-20(29-6)15-23(27)30-19/h8-9,12,16-17,19-22,24H,7,10-11,13-15H2,1-6H3/t16-,17-,19+,20-,21-,22-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSYISKGDWQZSZ-JJOHYTSISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@@H](CC(=O)O3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858393
Record name (1S,3R,7S,8S,8aR)-8-{2-[(2R,4S)-4-Methoxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864357-88-0
Record name (1S,3R,7S,8S,8aR)-8-{2-[(2R,4S)-4-Methoxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.